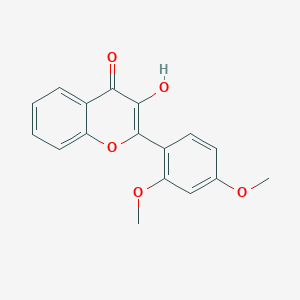
2',4'-Dimethoxy-3-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dimethoxy-3-hydroxyflavone is a flavonoid compound with the molecular formula C17H14O5. It is a derivative of flavone, characterized by the presence of methoxy groups at the 2’ and 4’ positions and a hydroxyl group at the 3 position. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-dimethoxy-3-hydroxyflavone typically involves the cyclization of 2’-hydroxydihydrochalcones. One common method is the palladium(II)-catalyzed oxidative cyclization, which provides a versatile route to flavones and flavanones. This method involves the use of palladium(II) as a catalyst and various oxidants and additives to achieve the desired cyclization .
Industrial Production Methods: Industrial production of 2’,4’-dimethoxy-3-hydroxyflavone may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,4’-Dimethoxy-3-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: Conversion to other flavonoid derivatives.
Reduction: Formation of dihydroflavones.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Strong oxidants such as iodine (I2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher oxidized flavonoids.
Substitution: Formation of substituted flavonoid derivatives.
Applications De Recherche Scientifique
2’,4’-Dimethoxy-3-hydroxyflavone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2’,4’-dimethoxy-3-hydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
- 3-Hydroxyflavone
- 3’,4’-Dihydroxyflavone
- 7,4’-Dimethoxy-3-hydroxyflavone
Comparison: 2’,4’-Dimethoxy-3-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. For example, the presence of methoxy groups at the 2’ and 4’ positions enhances its antioxidant and anti-inflammatory properties .
Propriétés
Numéro CAS |
95382-87-9 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-10-7-8-12(14(9-10)21-2)17-16(19)15(18)11-5-3-4-6-13(11)22-17/h3-9,19H,1-2H3 |
Clé InChI |
NAIAWYFLUAEJDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



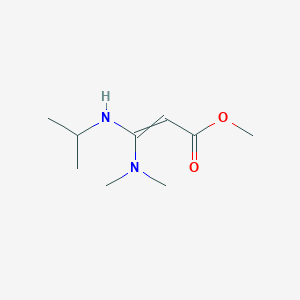
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
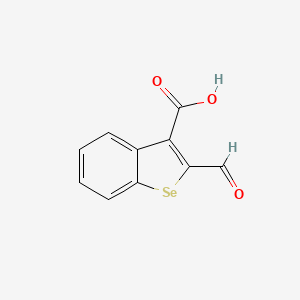
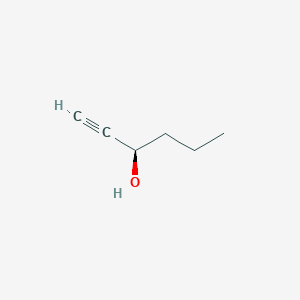

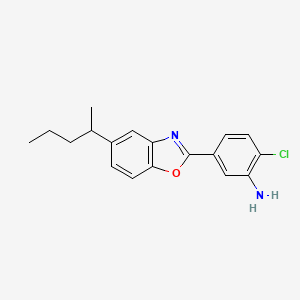

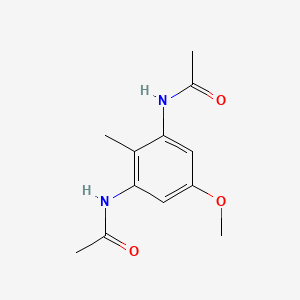

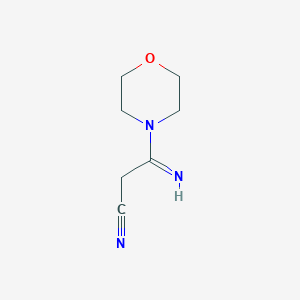
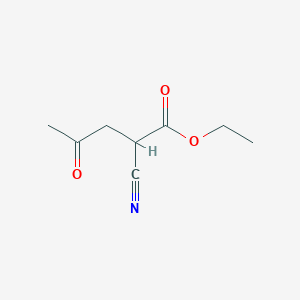

![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
